

# The Development of PF-05180999: A Technical Overview of a Pfizer Clinical Candidate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

#### **Abstract**

**PF-05180999** is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor that was under development by Pfizer for the treatment of nervous system disorders, including schizophrenia and migraine.[1][2] As a PDE2A inhibitor, **PF-05180999** enhances cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) signaling, pathways crucial for neuronal function and plasticity.[3][4][5] Preclinical studies demonstrated its potential to reverse cognitive deficits and produce antidepressant- and anxiolytic-like effects.[1][6] Despite promising early-stage results, the clinical development of **PF-05180999** was discontinued in Phase 1.[2] This technical guide provides a comprehensive overview of the development history of **PF-05180999**, detailing its discovery, mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

## Introduction: Targeting PDE2A for Neurological Disorders

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, thereby playing a critical role in regulating intracellular cyclic nucleotide signaling.[3] The inhibition of PDE2A has been proposed as a therapeutic strategy for enhancing cognitive function and memory.[7] By elevating levels of cAMP and cGMP, PDE2A inhibitors can modulate synaptic plasticity and neuronal survival.[5] Pfizer's **PF-05180999** emerged from a



program aimed at developing brain-penetrant PDE2A inhibitors for neurological and psychiatric conditions.[1]

## **Discovery and Optimization**

The discovery of **PF-05180999** was guided by computational modeling to enhance the potency of an existing imidazotriazine core scaffold.[1] This structure-activity relationship (SAR) driven approach led to the identification of a preclinical candidate with high selectivity and favorable pharmacokinetic properties.[1]

#### **Chemical Structure**

• IUPAC Name: 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1][6][8]triazine[5]

CAS Number: 1394033-54-5[5]

Molecular Formula: C<sub>19</sub>H<sub>17</sub>F<sub>3</sub>N<sub>8</sub>[8]

• Molecular Weight: 414.39 g/mol [8]

## **Mechanism of Action and Signaling Pathway**

**PF-05180999** is a potent inhibitor of the PDE2A enzyme.[8] By blocking the hydrolytic activity of PDE2A, the compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell.[3] This elevation of second messengers activates downstream signaling cascades, including the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) and cAMP response element-binding protein (CREB), and ultimately increases the expression of Brain-Derived Neurotrotrophic Factor (BDNF).[3][6]





Click to download full resolution via product page

Figure 1: PF-05180999 Mechanism of Action and Signaling Pathway.



## **Preclinical Pharmacology**

A series of in vitro and in vivo studies were conducted to characterize the pharmacological profile of **PF-05180999**.

## In Vitro Potency and Selectivity

**PF-05180999** demonstrated high potency for the PDE2A enzyme with an IC<sub>50</sub> of 1 nM.[8] It exhibited significant selectivity, being 2000-fold more selective for PDE2A over PDE10A.[8]

Table 1: In Vitro PDE Selectivity of PF-05180999

| PDE Isoform | IC <sub>50</sub> (μM) |
|-------------|-----------------------|
| PDE2A       | 0.001                 |
| PDE10A      | >2                    |

Data sourced from commercial suppliers.[5][8]

## **Preclinical Efficacy Models**

In a corticosterone (CORT)-induced neuronal cell lesion model using HT-22 hippocampal cells, **PF-05180999** demonstrated potent neuroprotective effects by stimulating cAMP and cGMP signaling.[3][6]

In restraint stress mouse models, **PF-05180999** displayed antidepressant- and anxiolytic-like effects.[3][6] These behavioral effects were associated with the modulation of cAMP and cGMP signaling in the hippocampus.[3] Key findings include reduced immobility time in the forced swimming and tail suspension tests, and increased exploration in the elevated plus maze and hole-board tests.[6]

**PF-05180999** was shown to reverse the cognitive deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists, such as MK-801 and ketamine, in working memory models in rats.[1] At an oral dose of 0.3 mg/kg, it enhanced long-term memory in a contextual fear conditioning model in rats.[7]



#### **Preclinical Pharmacokinetics**

Preclinical pharmacokinetic studies in rats revealed that **PF-05180999** has good oral bioavailability and brain penetration, with unbound brain to unbound plasma levels approaching unity.[1]

Table 2: Preclinical Pharmacokinetic Parameters of PF-05180999 in Rats

| Parameter                    | Value |
|------------------------------|-------|
| Brain/Plasma Ratio (unbound) | ~1    |
| Oral Bioavailability         | Good  |

Data from Helal et al., 2018.[1]

## **Clinical Development**

**PF-05180999** advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers.[9] The initial indication targeted was schizophrenia, with later exploration for migraine.[2]

#### **Phase 1 Clinical Trials**

At least three Phase 1 studies were initiated for PF-05180999:

- NCT01530529: A completed single-dose, open-label, crossover study to evaluate the relative bioavailability of a modified-release formulation under fed and fasted conditions.[4]
- NCT01981499: A terminated placebo-controlled, crossover study to evaluate the safety, tolerability, pharmacokinetics, and effects on histamine-induced wheal of a modified-release formulation.[10]
- NCT01981486: A withdrawn multiple ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of PF-05180999 administered twice daily for 14 days.[9][10]

## **Discontinuation of Development**



The development of **PF-05180999** was discontinued in 2014.[2][5] One of the Phase 1 trials for migraine was terminated prematurely due to safety concerns, and another was withdrawn before participant enrollment.[10]

# Experimental Protocols In Vitro PDE Inhibition Assay

The potency and selectivity of **PF-05180999** were likely determined using a high-throughput fluorescence polarization phosphodiesterase assay, a common method for screening PDE inhibitors.[3][11]





Click to download full resolution via product page

Figure 2: Experimental Workflow for In Vitro PDE Inhibition Assay.

### **Corticosterone-Induced Neuronal Cell Lesion Model**



This protocol involves treating HT-22 hippocampal cells with corticosterone to induce neuronal damage and assessing the protective effects of **PF-05180999**.[3][6]

- Cell Culture: HT-22 cells are cultured in appropriate media.
- Treatment: Cells are pre-treated with varying concentrations of PF-05180999 followed by exposure to corticosterone.
- Assessment of Cell Viability: Cell viability is measured using assays such as MTT or LDH release.
- Biochemical Analysis: Levels of cAMP, cGMP, pVASP, pCREB, and BDNF are quantified using ELISA and Western blotting.[3]

#### **Restraint Stress Mouse Model**

This in vivo model is used to evaluate the antidepressant and anxiolytic properties of drug candidates.[3][6]

- Acclimation: Mice are acclimated to the housing conditions.
- Restraint Stress: Mice are subjected to a period of restraint stress (e.g., 4 hours/day for 2 days).[3]
- Drug Administration: **PF-05180999** is administered to the mice (e.g., intraperitoneally at doses of 0.1, 1, and 3 mg/kg).[3]
- Behavioral Testing: Antidepressant-like effects are assessed using the Forced Swim Test (FST) and Tail Suspension Test (TST). Anxiolytic-like effects are evaluated using the Elevated Plus Maze (EPM) and Hole-Board (HB) test.[3]
- Neurochemical Analysis: Following behavioral testing, hippocampal tissue is collected to measure levels of cAMP and cGMP.[3]

### Conclusion

The development of **PF-05180999** represents a concerted effort by Pfizer to target the PDE2A enzyme for the treatment of complex neurological and psychiatric disorders. The compound



demonstrated a promising preclinical profile, with high potency, selectivity, and efficacy in models of cognitive impairment, depression, and anxiety. However, the program was ultimately halted during Phase 1 clinical trials due to undisclosed safety concerns. The extensive preclinical data and the insights gained from the development of **PF-05180999** continue to be valuable for the broader field of PDE2A inhibitor research and the ongoing quest for novel therapeutics for central nervous system disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF 5180999 AdisInsight [adisinsight.springer.com]
- 3. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-05180999 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [The Development of PF-05180999: A Technical Overview of a Pfizer Clinical Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609955#the-history-of-pf-05180999-development-by-pfizer]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com